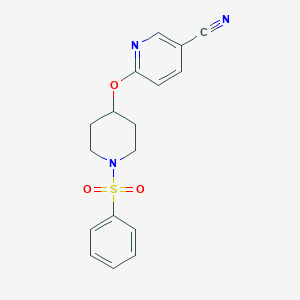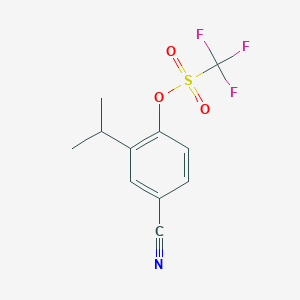
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate (abbreviated as CIP-Tf) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CIP-Tf is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate:
Organic Synthesis
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate: is widely used in organic synthesis as a versatile intermediate. Its trifluoromethanesulfonate (triflate) group is a good leaving group, making it useful in various substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is employed in the development of new drugs. Its cyano group can participate in various bioisosteric replacements, which are crucial for modifying the biological activity of lead compounds. This makes it a valuable tool in the design and optimization of drug candidates .
Material Science
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate: is used in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties, such as thermal stability, chemical resistance, and mechanical strength. This application is particularly relevant in the production of high-performance materials for electronics and aerospace industries .
Catalysis
This compound is also utilized in catalysis, particularly in the field of transition metal-catalyzed reactions. Its triflate group can coordinate with metal centers, facilitating various catalytic processes. This makes it an important reagent in the development of new catalytic systems for industrial applications .
Analytical Chemistry
In analytical chemistry, 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate is used as a derivatizing agent. It can react with various analytes to form derivatives that are more easily detected and quantified by techniques such as gas chromatography (GC) and mass spectrometry (MS). This enhances the sensitivity and accuracy of analytical methods .
Photochemistry
The compound finds applications in photochemistry, where it is used in the synthesis of photoactive materials. Its unique electronic properties make it suitable for the development of light-sensitive compounds, which are essential in the fields of photolithography and photoresponsive materials .
Environmental Chemistry
In environmental chemistry, 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate is used in the study of pollutant degradation. Its chemical structure allows it to serve as a model compound for understanding the behavior of similar pollutants in the environment. This helps in developing strategies for pollution control and remediation .
Bioconjugation
The compound is also employed in bioconjugation techniques, where it is used to link biomolecules such as proteins and nucleic acids to various probes and labels. This application is crucial in the development of diagnostic assays and therapeutic agents, as it enables the precise targeting and detection of specific biomolecules .
These applications highlight the versatility and importance of 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate in various fields of scientific research.
Propiedades
IUPAC Name |
(4-cyano-2-propan-2-ylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c1-7(2)9-5-8(6-15)3-4-10(9)18-19(16,17)11(12,13)14/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNAJVQZGQNCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)
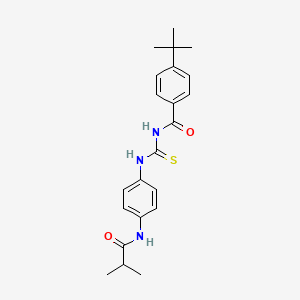

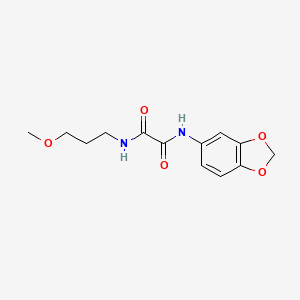
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)



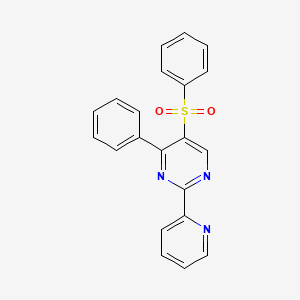
![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)
